

# GDC-0339: A Comprehensive Pharmacological Profile of a Pan-Pim Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the pharmacological properties of **GDC-0339**, a potent and orally bioavailable pan-inhibitor of the Pim family of serine/threonine kinases. The content herein is curated for researchers, scientists, and drug development professionals, presenting key data in structured tables, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

### Introduction

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are key regulators of cell survival, proliferation, and metabolism.[1] Overexpressed in a variety of hematological malignancies and solid tumors, Pim kinases have emerged as promising therapeutic targets in oncology.[1][2] **GDC-0339** is a diaminopyrazole compound developed as a potent, orally bioavailable, and well-tolerated pan-Pim kinase inhibitor.[3] It has demonstrated significant anti-tumor efficacy in preclinical models of multiple myeloma, both as a single agent and in combination with other targeted therapies.[2][3][4]

# **Biochemical and Cellular Activity**

**GDC-0339** exhibits potent inhibitory activity against all three Pim kinase isoforms with low nanomolar to sub-nanomolar affinity. Its cellular activity has been demonstrated in multiple myeloma cell lines, where it inhibits cell proliferation and downstream signaling pathways.



Table 1: In Vitro Inhibitory Activity of GDC-0339

| Target | Assay Type   | Ki (nM) | IC50 (nM) | Cell Line | Cellular<br>IC50 (µM)                |
|--------|--------------|---------|-----------|-----------|--------------------------------------|
| Pim-1  | Kinase Assay | 0.03[5] | -         | MM.1S     | 0.1 (cytostatic)[5]                  |
| Pim-2  | Kinase Assay | 0.1[5]  | -         | MM.1S     | 0.07<br>(antiproliferati<br>ve)      |
| Pim-3  | Kinase Assay | 0.02[5] | -         | MM.1S     | 0.03 (in<br>presence of<br>GDC-0941) |
| hERG   | Patch Clamp  | -       | 2700      | HEK293    | -                                    |

## **In Vivo Efficacy**

The anti-tumor activity of **GDC-0339** has been evaluated in human multiple myeloma xenograft models, demonstrating dose-dependent tumor growth inhibition.

Table 2: In Vivo Efficacy of GDC-0339 in Multiple

Myeloma Xenograft Models

| Xenograft Model | Dosing Regimen                          | Tumor Growth<br>Inhibition (TGI) | Reference |
|-----------------|-----------------------------------------|----------------------------------|-----------|
| RPMI 8226       | 100 mg/kg, p.o., daily                  | 90%                              | [6]       |
| MM.1S           | 100 mg/kg, p.o., daily                  | 60%                              | [6]       |
| RPMI 8226       | 1-300 mg/kg, p.o.,<br>daily for 21 days | Dose-dependent                   | [5]       |
| MM.1S           | 1-300 mg/kg, p.o.,<br>daily for 21 days | Dose-dependent                   | [5]       |

## **Pharmacokinetic Profile**



**GDC-0339** has been characterized by favorable pharmacokinetic properties, including good oral bioavailability.

**Table 3: Pharmacokinetic Parameters of GDC-0339** 

| Species           | Parameter                | Value     | Reference |
|-------------------|--------------------------|-----------|-----------|
| Human (predicted) | Half-life (t½)           | 3.2 hours | [6]       |
| Human (predicted) | Oral Bioavailability (F) | 58%       | [6]       |
| Mouse             | Half-life (t½)           | 0.9 hours | [5]       |

## **Pim Kinase Signaling Pathway**

Pim kinases are downstream effectors of the JAK/STAT signaling pathway and play a crucial role in regulating cell cycle progression and apoptosis by phosphorylating a variety of substrates. **GDC-0339**, by inhibiting Pim kinases, modulates these downstream signaling events.



#### Pim Kinase Signaling Pathway







Drug Discovery and Development Workflow for a Kinase Inhibitor

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]



- 2. PIM Kinases in Multiple Myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [GDC-0339: A Comprehensive Pharmacological Profile of a Pan-Pim Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607617#pharmacological-profile-of-the-pan-pim-inhibitor-gdc-0339]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com